Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate are currently unknown . Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, depending on their specific targets .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially impact the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step often involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms to form the benzothiazole ring.
Amidation Reaction: The benzothiazole ring is then subjected to an amidation reaction with 3-butoxybenzoic acid to introduce the butoxybenzamido group.
Esterification: Finally, the carboxyl group is esterified using methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole ring and the butoxybenzamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Comparison with Similar Compounds
Benzothiazole: The parent compound, which lacks the butoxybenzamido and methyl ester groups.
2-Aminobenzothiazole: A simpler derivative with an amino group at the 2-position.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position.
Uniqueness: Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to the presence of the butoxybenzamido group and the methyl ester, which confer specific chemical and biological properties not found in simpler benzothiazole derivatives. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(3-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-4-10-26-15-7-5-6-13(11-15)18(23)22-20-21-16-9-8-14(19(24)25-2)12-17(16)27-20/h5-9,11-12H,3-4,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPXERBZNKLZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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